molecular formula C16H30N2Sn B1301864 2-(Tributylstannyl)pyrazine CAS No. 205371-27-3

2-(Tributylstannyl)pyrazine

Cat. No. B1301864
M. Wt: 369.1 g/mol
InChI Key: OVBXTKIWZAHFAC-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)pyrazine is a chemical compound with the molecular formula C16H30N2Sn . It has an average mass of 369.133 Da and a monoisotopic mass of 370.143097 Da .


Synthesis Analysis

The compound is used in the microwave-assisted synthesis of substituted pyranones by palladium-catalyzed cross-coupling of arylstannanes with pyranyl triflates .


Molecular Structure Analysis

The linear formula of 2-(Tributylstannyl)pyrazine is (C4H3N2)Sn[(CH2)3CH3]3 . It has a molecular weight of 369.13 .


Physical And Chemical Properties Analysis

The boiling point of 2-(Tributylstannyl)pyrazine is 380.1±45.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.4±3.0 kJ/mol . The flash point is 183.6±28.7 °C .

Scientific Research Applications

1. Industrial and Pharmaceutical Uses

2-Methyl pyrazine, a related compound to 2-(Tributylstannyl)pyrazine, has garnered attention for its applications in industrial and pharmaceutical fields. Research on its vapor–liquid equilibria and excess molar volumes at various temperatures has been conducted to understand its properties better (Park et al., 2001).

2. DNA Binding and Antimicrobial Properties

Pyrazine derivatives are known for their broad biological activity. For example, chlorohydrazinopyrazine has been studied for its physicochemical and cytotoxic properties and interactions with DNA, showing potential for clinical applications due to its non-toxic nature towards human dermal keratinocytes (Mech-Warda et al., 2022).

3. Role in Chemical Defense and Warning Signals

Pyrazines are associated with chemically defended insects and may function as warning odors. Studies have shown that certain animals can detect these compounds and react to them as alerting signals (Guilford et al., 1987).

4. Synthesis Methods

Research has been conducted on the synthesis of pyrazines, such as the development of an efficient route for trisubstituted pyrazines through a Rh-catalyzed reaction, expanding the possibilities for producing various pyrazine compounds (Ryu et al., 2015).

5. Antitumor Activities

Pyrazine derivatives have been investigated for their potential antitumor activities. For instance, the synthesis of novel steroidal pyrazines showed potent inhibition of human CYP17 enzyme and antagonism of androgen receptors, highlighting their potential in cancer treatment (Handratta et al., 2005).

6. Magnetic Properties in Chemistry

Pyrazines have been utilized in the study of magneto-structural correlations in dirhenium(iv) complexes, where the nature of exchange interactions between metal ions was explored, demonstrating the significance of pyrazines in understanding magnetic properties in chemical compounds (Pedersen et al., 2017).

Safety And Hazards

2-(Tributylstannyl)pyrazine is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . Prolonged or repeated exposure can cause damage to organs .

properties

IUPAC Name

tributyl(pyrazin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBXTKIWZAHFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371983
Record name 2-(Tributylstannyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tributylstannyl)pyrazine

CAS RN

205371-27-3
Record name 2-(Tributylstannyl)pyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Tributylstannyl)pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID40371983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)pyrazine
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Synthesis routes and methods

Procedure details

n-Butyllithium (30.0 ml, 1.6M in hexanes, 48.0 mmol) was added dropwise to a cooled (−40° C.) solution of diisopropylamine (7 ml, 50.1 mmol) in tetrahydrofuran (30 ml), so as to maintain the temperature below −30° C. Once addition was complete, the solution was allowed to warm to room temperature for 2 minutes, then re-cooled to −70° C. Tri-n-butyltin hydride (12 ml, 45.8 mmol) was added dropwise over 10 minutes, and once addition was complete, the reaction was stirred at −60° C. for 2 hours. A solution of 2-chloropyrazine (5.0 g, 43.7 mmol) in tetrahydrofuran (5 ml) was added, and the reaction allowed to warm to room temperature. Aqueous ammonium chloride solution was added to quench the reaction, followed by dilution with ethyl acetate. The resulting suspension was filtered through Celite®, and the filtrate separated. The organic phase was washed with brine, dried (MgSO4), and evaporated under reduced pressure. The residual oil was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 90:10) to afford the title compound, (800 mg, 5%) as a yellow oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
V KomReddy, DP Rillema, H Nguyen… - Journal of Heterocyclic …, 2019 - Wiley Online Library
A convenient and high yield preparation of derivatives of 2‐(2‐pyridinyl)pyrazine and derivatives of 2,2′‐bipyrazine compounds from their derivatives of bromopyrazine using Stille …
Number of citations: 5 onlinelibrary.wiley.com
LJK Cook, F Tuna, MA Halcrow - Dalton Transactions, 2013 - pubs.rsc.org
The syntheses of 2,6-di(pyrid-2-yl)pyrazine (L1), 2,6-di(pyrazinyl)pyridine (L2), 2,2′:6′,2′′-terpyrazine (L3), 2,6-di(pyrimidin-4-yl)pyridine (L4), 2,6-di(1,2,4-triazin-3-yl)pyridine (L5), …
Number of citations: 54 pubs.rsc.org
VD Handratta, TS Vasaitis, VCO Njar… - Journal of medicinal …, 2005 - ACS Publications
New chemical entities, steroidal C-17 benzoazoles (5, 6, 9 and 10) and pyrazines (14 and 15) were rationally designed and synthesized. The key reaction for synthesis of the …
Number of citations: 330 pubs.acs.org
VR Komreddy - 2018 - soar.wichita.edu
Due to fascinating physical and photophysical properties, the Re(I) and Ru(II) metal complexes coordinated with small organic molecules, such as 2,2'-bipyridine, 1,10-phenanthroline, 2…
Number of citations: 0 soar.wichita.edu
PA Scattergood, J Roberts, SAE Omar… - Inorganic …, 2019 - ACS Publications
In a systematic survey of luminescent bis(terdentate) osmium(II) complexes, a tipping point involving a reversal in photophysical tuning is observed whereby increasing stabilization of …
Number of citations: 7 pubs.acs.org
GP Devkota - 2023 - rave.ohiolink.edu
Mimicking the structure and properties of the natural biomacromolecules, such as proteins, nucleic acids, and polysaccharides, by developing new synthetic oligomers could offer …
Number of citations: 0 rave.ohiolink.edu
A Regueiro-Ren, QM Xue, JJ Swidorski… - Journal of medicinal …, 2013 - ACS Publications
A series of highly potent HIV-1 attachment inhibitors with 4-fluoro-6-azaindole core heterocycles that target the viral envelope protein gp120 has been prepared. Substitution in the 7-…
Number of citations: 61 pubs.acs.org
A Daina, C Giuliano, C Pietra, J Wang… - Journal of medicinal …, 2018 - ACS Publications
A new chemotype of ghrelin inverse agonists was discovered through chimeric design based on molecular scaffolds known as growth-hormone secretagogue receptor (GHSR) …
Number of citations: 16 pubs.acs.org
M Michalak, K Michalak, J Wicha - Natural product reports, 2017 - pubs.rsc.org
Covering: early studies through to March 2016 Cardenolides and bufadienolides constitute an attractive class of biologically active steroid derivatives which have been used for the …
Number of citations: 43 pubs.rsc.org
C Béguin, KK Duncan, TA Munro, DM Ho, W Xu… - Bioorganic & medicinal …, 2009 - Elsevier
In an effort to find novel agents which selectively target the kappa opioid receptor (KOPR), we modified the furan ring of the highly potent and selective KOPR agonist salvinorin A. …
Number of citations: 42 www.sciencedirect.com

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